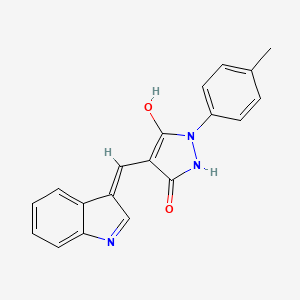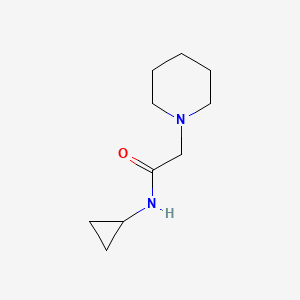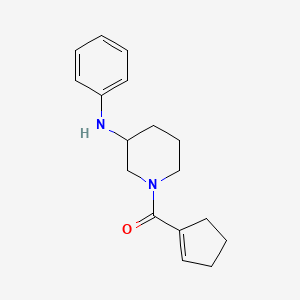
4-(1H-indol-3-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-indol-3-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione, also known as compound 1, is a synthetic compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. This compound is a pyrazolidinedione derivative that has been synthesized using a simple and efficient method.
Mecanismo De Acción
The mechanism of action of 4-(1H-indol-3-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione 1 is not fully understood. However, it has been proposed that it exerts its biological activity through the inhibition of various enzymes and proteins involved in cell signaling pathways. It has been shown to inhibit the activity of DNA topoisomerase I and II, which are enzymes involved in DNA replication and transcription. In addition, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Compound 1 has been shown to exhibit significant biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, which is attributed to its ability to inhibit DNA topoisomerases. In addition, it has been shown to inhibit the replication of various viruses, including HIV and hepatitis B virus. Furthermore, it has been found to exhibit significant antioxidant activity, which is attributed to its ability to scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound 1 has several advantages for lab experiments. It is a synthetic 4-(1H-indol-3-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione that can be easily synthesized using a simple and efficient method. It exhibits significant biological activity, which makes it a potential candidate for drug development. However, there are also some limitations associated with the use of 4-(1H-indol-3-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione 1 in lab experiments. It has low solubility in water, which can limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of 4-(1H-indol-3-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione 1. One potential direction is to investigate its potential as a fluorescent probe for detecting metal ions. Another direction is to investigate its potential as an anti-inflammatory agent, as it has been shown to inhibit the activity of COX-2. Furthermore, the development of more efficient synthesis methods for 4-(1H-indol-3-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione 1 could lead to its use in drug development. Finally, further studies are needed to fully understand the mechanism of action of 4-(1H-indol-3-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione 1 and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 4-(1H-indol-3-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione 1 is a synthetic 4-(1H-indol-3-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione that has gained significant attention in recent years due to its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer, antiviral, and antimicrobial activities, as well as potential as an anti-inflammatory and antioxidant agent. While there are some limitations associated with its use in lab experiments, it has several advantages that make it a potential candidate for drug development. Furthermore, there are several future directions for the study of 4-(1H-indol-3-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione 1, which could lead to its use in various fields of scientific research.
Métodos De Síntesis
The synthesis of 4-(1H-indol-3-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione 1 involves the reaction between 4-methylbenzaldehyde and 1H-indole-3-carbaldehyde, followed by the reaction with ethyl acetoacetate and hydrazine hydrate. The final product is obtained after purification using column chromatography. This method is simple, efficient, and provides a high yield of the desired product.
Aplicaciones Científicas De Investigación
Compound 1 has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer, antiviral, and antimicrobial activities. In addition, it has been shown to have potential as an anti-inflammatory and antioxidant agent. Furthermore, 4-(1H-indol-3-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione 1 has been investigated for its potential use as a fluorescent probe for detecting metal ions.
Propiedades
IUPAC Name |
3-hydroxy-4-[(Z)-indol-3-ylidenemethyl]-2-(4-methylphenyl)-1H-pyrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-12-6-8-14(9-7-12)22-19(24)16(18(23)21-22)10-13-11-20-17-5-3-2-4-15(13)17/h2-11,24H,1H3,(H,21,23)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOYVJGCMKBTRQ-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=O)N2)C=C3C=NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=O)N2)/C=C/3\C=NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-bromophenyl)-2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5964060.png)

![N-({1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-3,5-dimethoxybenzamide](/img/structure/B5964078.png)
![N-(2-cyanophenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]butanamide](/img/structure/B5964088.png)
![N-[4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5964103.png)
![3-[5-(3-nitrophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B5964108.png)
![(3-chlorobenzyl){[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B5964116.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5964127.png)
![4-chloro-2-{5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}phenol](/img/structure/B5964134.png)
![N,N-dimethyl-3-{4-[(phenylacetyl)amino]phenyl}propanamide](/img/structure/B5964141.png)
![2-chloro-5-[(diethylamino)sulfonyl]-N-(4-fluorophenyl)benzamide](/img/structure/B5964147.png)
![3-{1-[(1-tert-butyl-5-oxo-3-pyrrolidinyl)carbonyl]-4-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B5964154.png)
